1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)-
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Overview
Description
1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and features two acetate groups attached to the dihydroxy functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- typically involves the dihydroxylation of chrysene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The resulting diol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the diacetate derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- undergoes various chemical reactions, including:
Oxidation: The diacetate groups can be hydrolyzed to yield the corresponding diol, which can then undergo further oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Used in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound’s diacetate groups can be hydrolyzed to release the active diol, which can then interact with cellular components. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1R-trans)
- 1,2-Dihydroxychrysene
- 1,2-Dihydro-2-chrysenediol
Uniqueness
1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- is unique due to its specific stereochemistry and the presence of diacetate groups, which confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
80433-97-2 |
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Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(1S,2S)-1-acetyloxy-1,2-dihydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H18O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-12,21-22H,1-2H3/t21-,22-/m0/s1 |
InChI Key |
DQSVSHWAYAJCTK-VXKWHMMOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=CC2=C([C@@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Canonical SMILES |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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